2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester
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Overview
Description
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester can be achieved through several methods. One common approach involves the Buchner ring expansion, which starts with the reaction of benzene with ethyl diazoacetate to form norcaradiene ethyl ester. This intermediate then undergoes a thermally-allowed electrocyclic ring expansion to yield the desired cycloheptatriene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Substituted derivatives from substitution reactions.
Scientific Research Applications
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Cycloheptatriene-1-carboxylic acid, 1-phenyl-, ethyl ester: Similar structure but with a phenyl group instead of a methoxy group.
Cycloheptatriene: The parent compound without the carboxylic acid ester group.
Uniqueness
2,4,6-Cycloheptatriene-1-carboxylic acid, 4-methoxy-, ethyl ester is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
CAS No. |
850934-79-1 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-methoxycyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)9-5-4-6-10(13-2)8-7-9/h4-9H,3H2,1-2H3 |
InChI Key |
GICJDJWWNXVEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC=C(C=C1)OC |
Origin of Product |
United States |
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